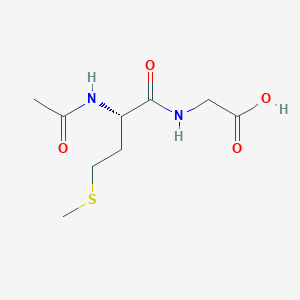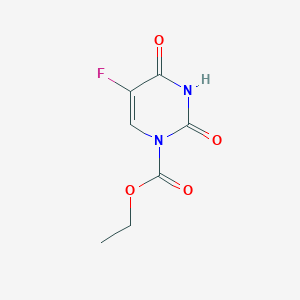
Ethyl 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxycarbonyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent This compound is characterized by the presence of an ethoxycarbonyl group attached to the 5-fluorouracil structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxycarbonyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-Fluorouracil+Ethyl chloroformate→1-(Ethoxycarbonyl)-5-fluorouracil
Industrial Production Methods: Industrial production of 1-(ethoxycarbonyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxycarbonyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxycarbonyl)-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to fluorouracil.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(ethoxycarbonyl)-5-fluorouracil is similar to that of fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells. The ethoxycarbonyl group may enhance its pharmacokinetic properties, such as solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of fluorouracil.
Tegafur: Another prodrug of fluorouracil.
Uniqueness: 1-(Ethoxycarbonyl)-5-fluorouracil is unique due to the presence of the ethoxycarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially improve its therapeutic index and reduce side effects.
Conclusion
1-(Ethoxycarbonyl)-5-fluorouracil is a compound of significant interest in medicinal chemistry and scientific research
Eigenschaften
CAS-Nummer |
21839-33-8 |
|---|---|
Molekularformel |
C7H7FN2O4 |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
ethyl 5-fluoro-2,4-dioxopyrimidine-1-carboxylate |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-7(13)10-3-4(8)5(11)9-6(10)12/h3H,2H2,1H3,(H,9,11,12) |
InChI-Schlüssel |
XRHUFADXPHBXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



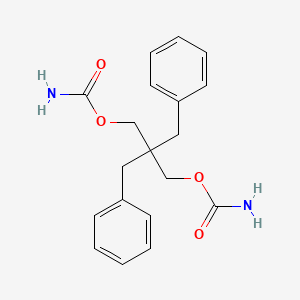

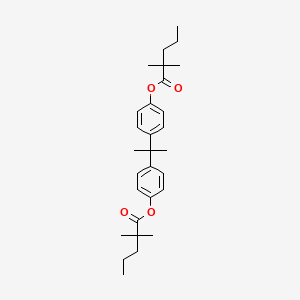


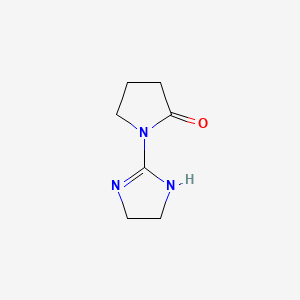

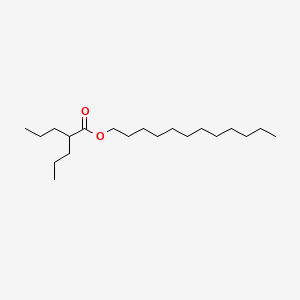
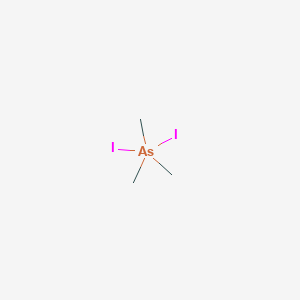

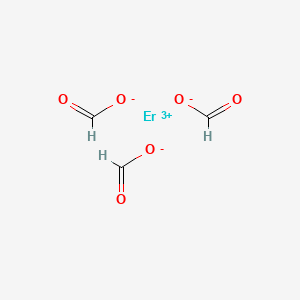
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
